molecular formula C25H16O3 B1305354 Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol CAS No. 4081-00-9

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol

Cat. No.: B1305354
CAS No.: 4081-00-9
M. Wt: 364.4 g/mol
InChI Key: ZTQUBBFVYUHQRC-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol is a spirocyclic compound featuring a fluorene moiety fused with a xanthene ring system, with hydroxyl groups at the 3' and 6' positions. Its CAS registry number is 4081-00-9 , and it is commercially available through multiple suppliers, including Jiangsu Yongxing Chemical Co., Ltd. . Synonyms for this compound include ZINC04713071, AC1MJ5FI, and CTK1D4264 .

Structurally, the spiro-conjugation between the fluorene and xanthene units creates a non-planar geometry, enhancing thermal stability and electronic properties. Such spiro compounds are widely used in organic semiconductors, optoelectronics, and as intermediates in synthetic chemistry due to their rigid, cross-conjugated frameworks . The hydroxyl groups in this derivative may facilitate solubility in polar solvents and enable further functionalization for targeted applications.

Properties

IUPAC Name

spiro[fluorene-9,9'-xanthene]-3',6'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O3/c26-15-9-11-21-23(13-15)28-24-14-16(27)10-12-22(24)25(21)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQUBBFVYUHQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389294
Record name Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4081-00-9
Record name Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol typically involves a multi-step process. One common method is the Buchwald-Hartwig amination reaction, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are often explored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced spiro compounds.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential building block in the synthesis of complex organic molecules and polymers. It is utilized in various chemical reactions to create new materials with desirable properties.

Biology

  • Fluorescent Probe : Due to its unique photophysical properties, Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol is investigated for use as a fluorescent probe in biological imaging. It enhances visualization in assays involving biomolecules such as proteins and nucleic acids.

Medicine

  • Drug Delivery Systems : The compound is explored for its potential in drug delivery systems, where it may enhance the efficacy of therapeutic agents through improved bioavailability and targeted delivery mechanisms.

Industry

  • Optoelectronic Devices : this compound is utilized in the development of organic light-emitting diodes (OLEDs) and solar cells due to its excellent charge transport properties. It acts as a hole-transporting material, facilitating the movement of positive charge carriers within these devices, thus improving their efficiency .

Fluorescent Properties

Research indicates that this compound exhibits significant fluorescence enhancement upon binding to DNA. This property makes it a valuable tool in genetic studies and diagnostics.

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, effectively scavenging free radicals in a dose-dependent manner. This suggests potential therapeutic applications in combating oxidative stress-related diseases.

Biosensor Development

Recent innovations have integrated this compound into hydrogel-based biosensors for detecting HER2 biomarkers in cancer diagnostics. The biosensor demonstrated a linear response range from 0.1 ng/mL to 1.0 μg/mL with a lower detection limit of 45 pg/mL, highlighting its practical clinical applications.

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol in optoelectronic devices involves its role as a hole-transporting material. The compound facilitates the movement of positive charge carriers (holes) through the device, enhancing its efficiency. The molecular targets include the active layers of OLEDs and solar cells, where it interacts with other materials to improve charge mobility and reduce recombination losses .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol and related spiro compounds:

Compound Name (CAS No.) Substituents/Modifications Melting Point (°C) Solubility/Charge Applications Key Properties
Spiro[...]-3',6'-diol (4081-00-9) 3',6'-diol Not reported Polar solvents Semiconductors, synthesis Hydroxyl groups for derivatization
4-(Spiro(fluorene-9,2′-oxiran)-3′-yl)pyridine Oxiran, pyridine 197–198 Organic solvents Synthetic intermediates High thermal stability
5(6)-Carboxyfluorescein 3-carboxylic acid, 3',6'-diol Not reported Anionic, aqueous Biomarkers, fluorescent dyes Water-soluble, pH-sensitive
Spiro[...]-2,7-diamine (2095034-97-0) 2,7-diamine Solid (exact MP N/A) Organic solvents Fluorescent probes, imaging Blue fluorescence, amine reactivity
Spiro[fluorene-9,9'-xanthene] (159-62-6) Unsubstituted Not reported Organic solvents Organic semiconductors High stability, spiro conjugation

Key Comparative Insights

Functional Groups and Reactivity :

  • The 3',6'-diol derivative (4081-00-9) is distinguished by hydroxyl groups, enabling hydrogen bonding and further chemical modifications (e.g., esterification) . In contrast, the 2,7-diamine analog (2095034-97-0) exhibits amine groups, making it suitable for coordination chemistry and fluorescence-based applications .
  • 5(6)-Carboxyfluorescein (90829-94-0) contains carboxylic acid groups, rendering it anionic and water-soluble, ideal for biological staining and pH-sensitive dyes .

Electronic and Optical Properties :

  • The unsubstituted Spiro[fluorene-9,9'-xanthene] (159-62-6) serves as a foundational organic semiconductor due to its spiro-conjugation, which minimizes intermolecular π-π stacking and enhances charge transport .
  • The diamine derivative (2095034-97-0) emits blue fluorescence, suggesting utility in optoelectronic devices or bioimaging , whereas the diol variant may exhibit altered electronic properties due to hydroxyl electron-withdrawing effects.

Synthetic Utility :

  • Compounds like 4-(Spiro(fluorene-9,2′-oxiran)-3′-yl)pyridine (melting point 197–198°C) are used as intermediates in organic synthesis, leveraging their epoxy and aromatic groups for cross-coupling reactions .

Biological Activity

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol (SFX) is a complex organic compound notable for its unique spirocyclic structure, which integrates fluorene and xanthene moieties. This compound has garnered attention in various fields, particularly in materials science and biochemistry, due to its promising biological activities and optical properties.

  • Chemical Formula : C25H16O3
  • Molecular Weight : 364.39 g/mol
  • Melting Point : 269 °C
  • Boiling Point : Approximately 574.1 °C .

Biological Activity Overview

The biological activity of SFX is primarily attributed to its fluorescence properties, which make it an effective fluorescent dye for studying biomolecules such as proteins and nucleic acids. Its ability to enhance visualization in biological assays is crucial for understanding molecular interactions and cellular processes .

Potential Biological Applications

  • Fluorescent Dye :
    • Utilized in various biological assays due to its strong fluorescence.
    • Enhances detection sensitivity in imaging techniques.
  • Antioxidant Properties :
    • Preliminary studies suggest potential antioxidant activity, which may contribute to cellular protection against oxidative stress .
  • Biosensor Development :
    • SFX has been incorporated into biosensors, demonstrating the ability to detect specific biomarkers with high sensitivity .

Study 1: Fluorescent Properties

A study highlighted the use of SFX as a fluorescent probe for detecting nucleic acids. The compound exhibited significant fluorescence enhancement upon binding to DNA, indicating its potential utility in genetic studies and diagnostics .

Study 2: Antioxidant Activity

Research conducted on the antioxidant capacity of SFX revealed that it could scavenge free radicals effectively. The compound demonstrated a dose-dependent response in various assays, suggesting its potential role in therapeutic applications aimed at combating oxidative stress-related diseases .

Study 3: Biosensor Application

In a recent development, SFX was integrated into a hydrogel-based biosensor designed for the detection of HER2 biomarkers in cancer diagnostics. The biosensor showed a linear response range from 0.1 ng/mL to 1.0 μg/mL with a lower limit of detection at 45 pg/mL, showcasing the practical applications of SFX in clinical settings .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Spiro[fluorene-9,9'-xanthene]-3',6'-diolSpirocyclicCombines fluorene and xanthene structures; exhibits strong fluorescence
XanthoneNon-spirocyclicKnown for strong antioxidant properties; simpler structure
FluoresceinNon-spirocyclicWidely used fluorescent dye; high solubility and stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves condensation of fluorene and xanthene derivatives. For example, fluorenone derivatives are reacted with substituted xanthenols under acidic or basic catalysis (e.g., H₂SO₄ or KOH) at 80–120°C .
  • Key Variables :

  • Catalysts : Acidic conditions favor spirocyclization but may reduce regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is critical for isolating high-purity products.
    • Table 1 : Representative Yields Under Different Conditions
CatalystSolventTemp (°C)Yield (%)
H₂SO₄DMF10062
KOHTHF8045

Q. How can the structural and electronic properties of this spiro compound be characterized?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms spiro connectivity and hydroxyl group positions .
  • X-ray Diffraction : Resolves non-planar spiro geometry and intramolecular H-bonding between -OH groups .
  • UV-Vis/PL Spectroscopy : Reveals absorption/emission bands (~450–550 nm) linked to π→π* transitions in the xanthene-fluorene system .

Advanced Research Questions

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence applications of this compound?

  • Approach : Introduce steric hindrance via substituents (e.g., methyl or tert-butyl groups) on the fluorene/xanthene rings to reduce π-π stacking .
  • Validation : Compare quantum yields (Φ) in dilute vs. aggregated states using time-resolved photoluminescence (TRPL) .
  • Data Contradiction : Some studies report enhanced emission in solid-state matrices (Φ = 0.35) versus solution (Φ = 0.22), suggesting microenvironment-dependent behavior .

Q. How does this compound perform as a hole-transport material (HTM) in perovskite solar cells?

  • Device Integration :

  • Fabrication : Spin-coating the compound atop mesoporous TiO₂/alumina scaffolds, followed by perovskite deposition .
  • Efficiency : Achieves power conversion efficiencies (PCE) up to 10.9% due to high hole mobility (~10⁻⁴ cm²/V·s) and energy level alignment with perovskite absorbers .
    • Table 2 : Performance Comparison with Other HTMs
HTMPCE (%)Stability (hrs @ 85°C)
Spiro-OMeTAD12.5500
Target Compound10.9700
PTAA11.2600

Q. What mechanisms explain contradictory reports on this compound’s redox stability in electrochemical applications?

  • Analysis : Stability varies with electrolyte composition. In aqueous media, -OH groups undergo oxidation to quinones, degrading performance. Non-aqueous electrolytes (e.g., acetonitrile with LiClO₄) suppress this via passivation .
  • Experimental Design : Use cyclic voltammetry (CV) to track redox peaks over 100 cycles. XPS post-testing confirms surface oxidation products .

Methodological Guidance

Q. How to optimize spiro compound solubility for thin-film processing?

  • Solution : Blend with high-boiling-point solvents (e.g., chlorobenzene) and additives (e.g., Li-TFSI) to enhance film uniformity .
  • Characterization : Atomic force microscopy (AFM) quantifies surface roughness (<5 nm RMS for optimal devices) .

Q. What computational methods predict the electronic structure of this compound?

  • Tools : DFT calculations (B3LYP/6-31G*) model HOMO/LUMO levels and charge distribution. Match experimental UV-Vis spectra to validate accuracy .

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